molecular formula C20H16F2N4O4S B6489152 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 899733-61-0

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B6489152
CAS No.: 899733-61-0
M. Wt: 446.4 g/mol
InChI Key: DSFSGHUMVRJJQO-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a heterocyclic sulfonamide derivative featuring a fused thieno[3,4-c]pyrazole core substituted with fluorophenyl groups and an ethanediamide linker.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O4S/c21-13-3-1-12(2-4-13)9-23-19(27)20(28)24-18-16-10-31(29,30)11-17(16)25-26(18)15-7-5-14(22)6-8-15/h1-8H,9-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFSGHUMVRJJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS Number: 899733-61-0) is a novel compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex thieno[3,4-c]pyrazole core structure, characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC20_{20}H16_{16}F2_{2}N4_{4}O4_{4}S
Molecular Weight446.4 g/mol
CAS Number899733-61-0

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It interacts with key signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.
  • Antioxidant Properties : The presence of the dioxo moiety contributes to its antioxidant capabilities, potentially protecting cells from oxidative stress.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell type.
  • Mechanistic Insights : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analyses revealed an increase in sub-G1 population, indicating apoptosis.

Antimicrobial Activity

Preliminary tests have shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be between 50 to 100 µg/mL.

Study 1: Anticancer Activity in Breast Cancer Models

In a study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (0–50 µM) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.

Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with zones of inhibition ranging from 15 to 20 mm at higher concentrations.

Comparison with Similar Compounds

Core Heterocyclic Variations

The thieno[3,4-c]pyrazole core distinguishes the target compound from analogs with triazole or benzothiazine systems:

  • Pyrazolo-Benzothiazine Systems: The compound 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () incorporates a benzothiazine ring, increasing steric bulk and modifying electronic delocalization compared to the thienopyrazole core .

Substituent Analysis

Variations in the ethanediamide substituents significantly impact physicochemical properties:

Compound Name Ethanediamide Substituent Key Features
Target Compound (4-Fluorophenyl)methyl Enhanced lipophilicity due to aromatic fluorine; potential for π-stacking.
N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-methoxypropyl)ethanediamide 3-Methoxypropyl Increased hydrophilicity from methoxy group; flexible alkyl chain.
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide 2-Fluorobenzyl Ortho-fluorine introduces steric hindrance; altered electronic effects.

Spectroscopic Characteristics

  • IR Spectroscopy :
    • The target compound’s sulfonyl group (5,5-dioxo) likely exhibits ν(S=O) stretches near 1150–1350 cm⁻¹, similar to triazole sulfonamides ().
    • Absence of C=O bands (~1660–1680 cm⁻¹) in cyclized analogs (e.g., compounds [7–9]) contrasts with the ethanediamide’s carbonyl vibrations (~1650–1700 cm⁻¹) in the target compound .
  • NMR :
    • Fluorine atoms in the target compound would produce distinct ¹⁹F NMR shifts, comparable to 2-fluorobenzyl derivatives ().

Computational and Crystallographic Considerations

  • Crystallography: SHELX-based refinement () is critical for resolving the thienopyrazole core’s conformation. For example, the compound in was analyzed via single-crystal X-ray diffraction, revealing a twisted pyrazolo-benzothiazine system .

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